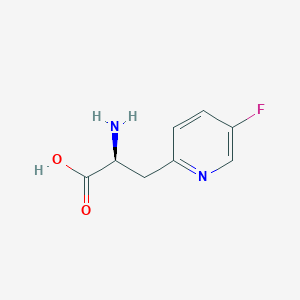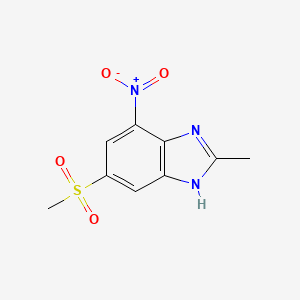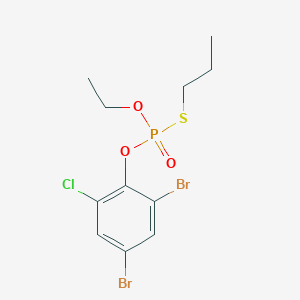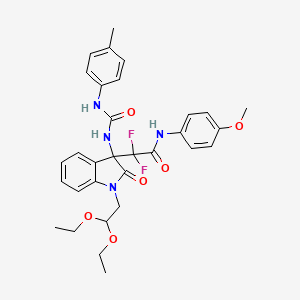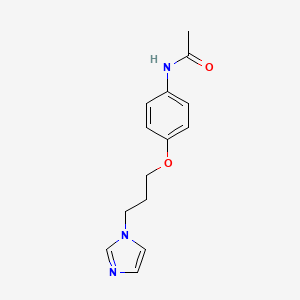
2,4,5-Trimethylthiophen-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethylthiophen-3-amine hydrochloride is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by three methyl groups attached to the thiophene ring and an amine group at the third position, forming a hydrochloride salt. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethylthiophen-3-amine hydrochloride can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These methods are optimized for high yield and purity, making them suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2,4,5-Trimethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
2,4,5-Trimethylthiophen-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用机制
The mechanism of action of 2,4,5-Trimethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: Another thiophene derivative with distinct substituents.
Uniqueness
2,4,5-Trimethylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H12ClNS |
|---|---|
分子量 |
177.70 g/mol |
IUPAC 名称 |
2,4,5-trimethylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-4-5(2)9-6(3)7(4)8;/h8H2,1-3H3;1H |
InChI 键 |
CXUFVSBPLOGZCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1N)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


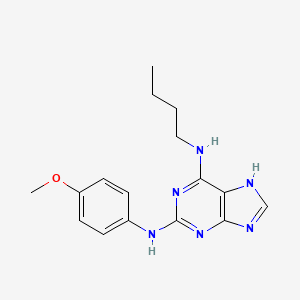
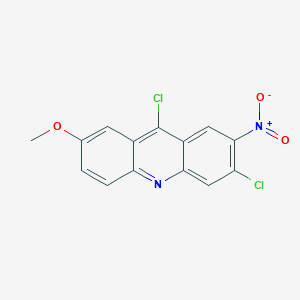


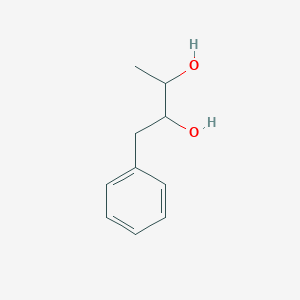
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
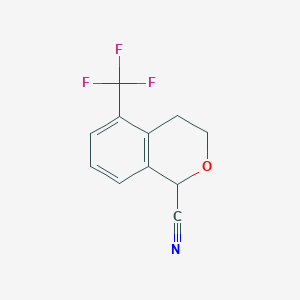

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
